molecular formula C16H25N3O3 B6148116 tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate CAS No. 1822566-01-7

tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate

Cat. No. B6148116
CAS RN: 1822566-01-7
M. Wt: 307.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate (also known as TB-N-PPA) is an organic compound with a variety of uses in scientific research. TB-N-PPA is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. It has been studied for its potential applications in drug delivery, gene therapy, and other areas of research.

Scientific Research Applications

TB-N-PPA has been studied for its potential applications in drug delivery, gene therapy, and other areas of research. It has been used as a carrier molecule for the delivery of drugs and other molecules to cells, and has been studied for its ability to cross the blood-brain barrier. It has also been studied for its potential use as a gene delivery vector, due to its ability to bind to DNA and protect it from degradation.

Mechanism of Action

TB-N-PPA has been studied for its ability to bind to and protect DNA from degradation. It is believed that TB-N-PPA binds to DNA through electrostatic interactions, forming a stable complex. This complex is thought to protect the DNA from degradation by forming a protective barrier around it.
Biochemical and Physiological Effects
TB-N-PPA has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been shown to have an inhibitory effect on the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using TB-N-PPA in lab experiments include its stability, low toxicity, and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using TB-N-PPA in lab experiments is that it is not water soluble, which can make it difficult to work with in some applications.

Future Directions

For TB-N-PPA research include further exploration of its potential applications in drug delivery, gene therapy, and other areas of research. It could also be studied for its potential use in cancer therapy, as it has been shown to have an inhibitory effect on certain enzymes involved in tumor growth. Other potential applications include its use as an anti-inflammatory agent and its potential use in the treatment of neurological disorders.

Synthesis Methods

TB-N-PPA can be synthesized through a variety of methods. One method involves the reaction of tert-butyl isocyanate with N,N-diethyl-3-phenylpropanamide in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and yields a white solid product. Other methods of synthesis include the reaction of tert-butyl isocyanate with N,N-diethyl-3-phenylpropanamide in the presence of a Lewis acid such as zinc chloride, or the reaction of tert-butyl isocyanate with N,N-diethyl-3-phenylpropanamide in the presence of a catalytic amount of a tertiary amine such as triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate involves the reaction of tert-butyl carbamate with 2-amino-3-phenylpropanoic acid to form tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate.", "Starting Materials": [ "tert-butyl carbamate", "2-amino-3-phenylpropanoic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in dry dichloromethane.", "Step 2: Add 2-amino-3-phenylpropanoic acid to the solution and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture and evaporate the solvent under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system.", "Step 5: Obtain the final product, tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate, as a white solid." ] }

CAS RN

1822566-01-7

Product Name

tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate

Molecular Formula

C16H25N3O3

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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